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Comparative Reactivity Data

The table below summarizes key reactivity aspects and applications of the three triphenyl hydrides.

Property /
Application

Ph₃SiH (Triphenylsilane)
Ph₃GeH
(Triphenylgermane)

Ph₃SnH
(Triphenylstannane)

General
Reactivity
Profile

Moderate reductant;

effective in metal-catalyzed
hydrofunctionalizations,

especially with modified
ligands [1].

Often behaves similarly to

Ph₃SiH but can exhibit
enhanced reactivity or

selectivity in specific metal
complexes; capable of Ge–

H and Ge–C bond
cleavage with clusters [2]

[3].

Potent radical reagent;

acts as a source of "H•"
via a chain mechanism

generating stable Ph₃Sn•
radicals [4] [5].

Role in
Radical
Reactions

Requires catalytic systems

(e.g., Fe, Mn) for H-atom
transfer (HAT) to alkenes [1].

Can participate in radical

pathways, but literature
focuses more on its metal

complex chemistry [2].

Highly effective;

undergoes reversible
addition of Ph₃Sn•

radicals to allenes and
vinyl stannanes [5].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s1905349?utm_src=pdf-body
https://www.smolecule.com/products/s1905349?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4858193/
https://www.semanticscholar.org/paper/Reactions-of-Ru3(CO)10(%CE%BC-dppm)-with-Ph3GeH%3A-Ge%E2%80%93H-in-Khan-Alam/34625318b2a50edb15adc4549171e9b4b53fa53c
https://link.springer.com/article/10.1007/s10876-007-0133-x
https://en.wikipedia.org/wiki/Triphenyltin_hydride
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01847h
https://pmc.ncbi.nlm.nih.gov/articles/PMC4858193/
https://www.semanticscholar.org/paper/Reactions-of-Ru3(CO)10(%CE%BC-dppm)-with-Ph3GeH%3A-Ge%E2%80%93H-in-Khan-Alam/34625318b2a50edb15adc4549171e9b4b53fa53c
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01847h
https://www.smolecule.com/products/s1905349?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Property /
Application

Ph₃SiH (Triphenylsilane)
Ph₃GeH
(Triphenylgermane)

Ph₃SnH
(Triphenylstannane)

Role in
Transition
Metal
Chemistry

Precursor to metal silyls for

catalysis (e.g., silylation of
unsaturated substrates) [6].

Forms germyl metal

complexes (e.g., with Cu,
Ru); used in catalytic

hydrogermylation of
alkenes [6] [3].

Forms stannyl metal

complexes; known for
Ge–Sn bond cleavage in

cross-coupling catalysis
[6].

Key
Application
Example

Manganese-catalyzed
hydrogenation of alkenes.

Modified silanes (e.g., Ph(i-
PrO)SiH₂) significantly

improve yield and allow
lower catalyst loadings [1].

Copper-NHC catalyzed
hydrogermylation of

Michael acceptors,
selectively yielding the β-

germylated product [6].

O-directed free radical
hydrostannation of

alkynyl compounds,
leading to ring-opened

bis-stannylated products
[5].

Detailed Experimental Protocols

The following examples illustrate characteristic reactions for each reagent.

Radical Hydrostannation with Ph₃SnH

This procedure demonstrates the high radical reactivity of triphenylstannane [5].

Reaction: O-directed free radical hydrostannation of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol.

Procedure:
The substrate is treated with 2 equivalents of Ph₃SnH.

The reaction is conducted in toluene at room temperature.
It is initiated by a radical initiator (e.g., Et₃B in the presence of O₂).

Key Steps & Observation: The initially formed α-cyclopropyl-β-stannylvinyl radical rapidly ring-opens
to a benzylic stannylhomoallenyl radical. This radical is trapped by excess Ph₃SnH. EPR

spectroscopy provides evidence for the reversible addition of Ph₃Sn• radicals to the central carbon of
the resulting allene product.

Metal-Catalyzed Hydrogenation with a Modified Silane
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This protocol highlights how modifying Ph₃SiH can dramatically enhance its performance in metal-catalyzed

reactions [1].

Reaction: Manganese-catalyzed hydrogenation of terpineol.
Procedure:

Modified Silane Preparation: Ph(i-PrO)SiH₂ is prepared beforehand by reacting phenylsilane
(PhSiH₃) with isopropanol, catalyzed by Cu(hfac)₂.

Catalytic Hydrogenation: The alkene substrate is treated with the modified silane (Ph(i-
PrO)SiH₂) and a low loading (0.1-1 mol%) of Mn(dpm)₃ catalyst.

The reaction can proceed efficiently in non-protic solvents like hexane, unlike reactions with
PhSiH₃ which require alcoholic solvents.

Key Improvement: The modified silane allows for significantly lower catalyst loadings (as low as 0.05
mol%), lower reaction temperatures, and the use of aprotic solvents, broadening functional group

tolerance.

Catalytic Hydrogermylation with Ph₃GeH

This method showcases Ph₃GeH acting as a germanium nucleophile source in copper-catalyzed reactions [6].

Reaction: Hydrogermylation of activated alkenes (Michael acceptors).
Procedure:

A mixture of Ph₃GeH and the activated alkene is treated with a catalytic amount (10 mol%) of
an N-heterocyclic carbene (NHC)-copper(I) alkoxide complex (e.g., (IPr)CuOtBu).

The reaction likely proceeds via the in-situ formation of an (NHC)CuGePh₃ complex.
Key Step & Outcome: The catalytic cycle involves the nucleophilic addition of the germyl group to

the β-carbon of the Michael acceptor, consistently yielding the β-germylated product.

Reaction Mechanism Workflow

The diagram below outlines the general radical chain mechanism for hydrostannation, a key pathway for

Ph₃SnH reactivity.
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Key Selection Guidelines

For Potent Radical Chemistry: Choose Ph₃SnH. Its strong tendency to form stable Ph₃Sn• radicals
makes it highly effective for radical chain reactions, including hydrostannation and reduction of

halides, though tin toxicity must be considered [4] [5].
For Nucleophilic Germaniation: Choose Ph₃GeH. It is particularly valuable in transition metal-

catalyzed hydrogermylation reactions, where it acts as a source of a nucleophilic germanium moiety,
often providing high selectivity [6].

For Tunable Metal-Catalyzed Reductions: Choose Ph₃SiH or its derivatives. While Ph₃SiH is a
good general reductant, its reactivity can be profoundly enhanced by modifying it with alkoxy groups
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(e.g., Ph(i-PrO)SiH₂), enabling lower catalyst loadings, broader solvent compatibility, and milder

conditions [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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